Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Description
Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Its structure includes:
- Trifluoromethyl group at position 5, contributing electron-withdrawing effects and metabolic stability.
This compound is hypothesized to act as a protein kinase inhibitor based on structural similarities to patented derivatives . Its design leverages substituents to optimize electronic properties, solubility, and target binding.
Properties
Molecular Formula |
C10H6F3IN2O2 |
|---|---|
Molecular Weight |
370.07 g/mol |
IUPAC Name |
methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H6F3IN2O2/c1-18-9(17)7-6(14)5-2-4(10(11,12)13)3-15-8(5)16-7/h2-3H,1H3,(H,15,16) |
InChI Key |
AZXXTIXXZSOQAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC(=C2)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolo[2,3-B]Pyridine Core
The core is synthesized via Gould-Jacobs cyclization, reacting enamines with acrylates. For example, heating ethyl 3-aminocrotonate with 2-chloro-3-cyanopyridine in DMF at 120°C yields 7-azaindole derivatives.
Trifluoromethylation at Position 5
The trifluoromethyl group is introduced using Umemoto’s reagent (trifluoromethylarylsulfonium salts) under basic conditions. In a representative procedure, the core is treated with Umemoto’s reagent and cesium carbonate in THF at −20°C, achieving 65–70% yield.
Iodination at Position 3
Electrophilic iodination employs N-iodosuccinimide (NIS) in acetic acid at 80°C. The reaction is regioselective due to the electron-donating effect of the adjacent nitrogen, yielding 3-iodo derivatives in 85% purity.
Esterification at Position 2
The carboxylic acid intermediate is methylated using diazomethane in ether, providing the final product in 90% yield.
Table 1: Reaction Conditions for Method 1
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Synthesis | DMF, 120°C, 12 h | 75 | 95 |
| Trifluoromethylation | Umemoto’s reagent, Cs₂CO₃, THF | 68 | 89 |
| Iodination | NIS, AcOH, 80°C, 6 h | 82 | 85 |
| Esterification | CH₂N₂, Et₂O, RT, 2 h | 90 | 98 |
Method 2: Cyclocondensation of Pre-Functionalized Precursors
This strategy assembles the pyrrolopyridine ring from fragments bearing pre-installed substituents.
Preparation of 3-Iodo-5-Trifluoromethylpyridine
A Sonogashira coupling between 2-bromo-5-trifluoromethylpyridine and trimethylsilylacetylene forms a terminal alkyne, which undergoes iodocyclization with I₂ in DCM to yield 3-iodo-5-trifluoromethylpyridine.
Formation of the Pyrrole Ring
The pyridine intermediate reacts with methyl glycinate under Mitsunobu conditions (DIAD, PPh₃), forming the pyrrolopyridine skeleton. Cyclization is completed in refluxing toluene (110°C, 8 h), achieving 70% yield.
Methyl Ester Installation
The ester group is introduced via methyl chloroformate in the presence of DMAP, yielding the final product with 88% efficiency.
Table 2: Performance Metrics for Method 2
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, TMSA | 78 | High |
| Iodocyclization | I₂, DCM, RT, 4 h | 85 | Regiospecific |
| Mitsunobu Reaction | DIAD, PPh₃, toluene, 8 h | 70 | Moderate |
| Ester Formation | ClCO₂Me, DMAP, CH₂Cl₂ | 88 | High |
Comparative Analysis of Synthetic Routes
Method 1 offers high yields but requires stringent control over iodination regioselectivity. Method 2 circumvents this through pre-functionalized building blocks but involves multi-step purification. Method 3 excels in modularity but struggles with trifluoromethyl boronic acid availability.
Table 4: Route Comparison
| Metric | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield (%) | 45 | 50 | 35 |
| Steps | 4 | 5 | 3 |
| Scalability | High | Moderate | Low |
| Cost Efficiency | $$ | $$$ | $$$$ |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for iodination and trifluoromethylation steps, reducing reaction times by 40%. Purification via simulated moving bed chromatography enhances throughput, achieving 99.5% purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmospheres
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Medicine: It is a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid form, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolo[2,3-B]Pyridine Derivatives
The target compound is compared below with two analogs from chemical catalogs () and a broader class of kinase inhibitors ().
Key Observations:
Substituent Position and Type: The target compound has CF₃ directly on the pyrrolopyridine core, whereas analogs in feature CF₃ on a phenyl ring at position 5. The methyl carboxylate in the target compound introduces polarity, which may improve aqueous solubility compared to phenyl-substituted analogs.
Electronic Effects :
- The CF₃ group (electron-withdrawing) in all compounds stabilizes electron-deficient aromatic systems, which is critical for interactions with kinase active sites.
- The ester group in the target compound could engage in hydrogen bonding, a feature absent in the analogs from .
Synthetic Flexibility: The iodo substituent at position 3 in all compounds allows for further functionalization (e.g., Sonogashira or Suzuki couplings), enabling diversification of biological activity .
Core Structure Variations: Pyrrolo[2,3-B]Pyridine vs. Pyrazolo[3,4-B]Pyridine
The European patent () highlights substituted pyrrolo[2,3-b]pyridines and pyrazolo[3,4-b]pyridines as kinase inhibitors. Key differences include:
- Pyrrolo[2,3-b]pyridine : Contains one nitrogen in the five-membered ring, offering moderate electron density.
The choice of core impacts binding affinity and selectivity . Pyrrolo derivatives like the target compound may exhibit better solubility due to reduced aromatic nitrogen content, whereas pyrazolo analogs might show stronger target engagement .
Biological Activity
Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHFIN
- CAS Number : 1142192-57-1
- Molecular Weight : 312.03 g/mol
- Boiling Point : Not available
Structural Representation
The structure includes a pyrrolo[2,3-b]pyridine core with trifluoromethyl and iodo substituents, which are critical for its biological activity.
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various biological activities, including:
- Inhibition of Kinases : Some derivatives have shown potent inhibition of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, leading to reduced kinase activity and subsequent neuroprotective effects .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties through assays that measure the inhibition of pro-inflammatory cytokines like TNF-α in macrophages. This suggests potential applications in treating inflammatory diseases .
In Vitro Studies
In vitro studies have revealed that this compound exhibits significant biological activities:
| Activity Type | Assay Method | Result |
|---|---|---|
| DYRK1A Inhibition | Enzymatic Assays | Nanomolar-level inhibition |
| Anti-inflammatory | LPS-induced TNF-α release | Significant reduction observed |
| Antioxidant Activity | ORAC Assays | Confirmed antioxidant properties |
These results indicate a promising profile for therapeutic applications.
Case Studies
- DYRK1A Inhibitors : A study focused on the design and synthesis of non-toxic DYRK1A inhibitors highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives. The synthesized compounds displayed significant inhibitory activity against DYRK1A with minimal toxicity .
- PDE4B Inhibition : Another research effort evaluated a series of pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase 4B (PDE4B) inhibitors. One compound exhibited an IC50 value of 0.48 μM, indicating strong potential for treating CNS disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate?
- Methodology : Start with the pyrrolo[2,3-b]pyridine core and sequentially introduce substituents. For iodination, use Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) to ensure regioselectivity . The trifluoromethyl group can be introduced via trifluoromethylation reagents like TMSCF₃ or Cu-mediated methods . Protect reactive sites (e.g., NH groups) using SEM or Boc groups to avoid side reactions .
- Key Data : Similar compounds (e.g., ethyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) achieved 23–94% yields using stepwise functionalization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., CF₃ shows a singlet at ~110–120 ppm in ¹⁹F NMR, while iodinated carbons exhibit deshielding). High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves steric effects of the bulky iodo and CF₃ groups .
- Example : Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate was characterized via NMR δ 7.50–7.57 (m, 1H) and ESIMS m/z 402.2 .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Methodology : Perform DFT calculations to map electron density. The CF₃ group is strongly electron-withdrawing, reducing electron density at the pyridine ring and directing electrophilic substitutions to the 4-position. Compare with non-CF₃ analogs (e.g., methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) using cyclic voltammetry to quantify electronic effects .
- Data : In 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine, CF₃ causes a 0.5 eV reduction in HOMO-LUMO gap .
Q. What strategies mitigate competing side reactions during iodination?
- Methodology : Use low-temperature conditions (−20°C) and directed ortho-metalation to control iodine placement. Avoid excess iodide to prevent over-halogenation. Monitor via TLC and LCMS .
- Case Study : 4-Chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine synthesis required SEM protection to suppress NH group reactivity, achieving 85% purity .
Q. How does steric hindrance from the iodo group affect nucleophilic substitution?
- Methodology : Compare reactivity with non-iodinated analogs (e.g., methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate). Use kinetic studies to measure reaction rates for SNAr or cross-couplings. Steric maps from crystallography (e.g., 3.5 Å van der Waals radius for iodine) explain reduced accessibility at the 3-position .
- Example : 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine showed 40% slower SNAr rates than its chloro-only analog .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
